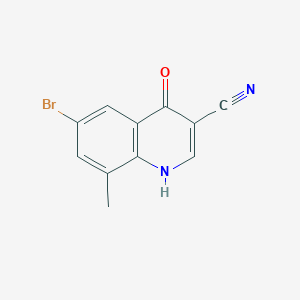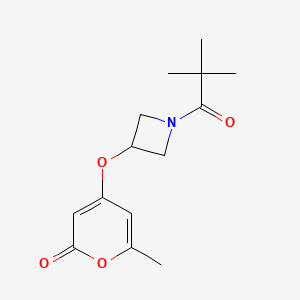
6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in scientific research. This compound has unique properties that make it suitable for various applications in the field of medicine and chemistry. In
Scientific Research Applications
Synthetic Methodologies
Research in synthetic chemistry has led to the development of new compounds with complex molecular structures. For instance, the synthesis of pyrazole derivatives involves cyclocondensation under microwave irradiation, demonstrating an efficient pathway for creating heterocyclic compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Additionally, the design and discovery of selective brain penetrant PDE9A inhibitors for the treatment of cognitive disorders highlight the importance of parallel synthetic chemistry and structure-based drug design in advancing clinical trials (Verhoest et al., 2012).
Biological Activities
The exploration of biological activities is a significant area of research for these compounds. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the potential of such compounds in medical applications (Rahmouni et al., 2016). Moreover, the synthesis and biological evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one reveal promising antibacterial activities, illustrating the potential of these compounds in combating bacterial infections (Chopde et al., 2012).
Material Science
In the field of material science, the synthesis and evaluation of corrosion inhibitors for mild steel in HCl solution highlight the application of pyran derivatives in protecting metals from corrosion, demonstrating their potential in industrial applications (Khattabi et al., 2019). This research underscores the versatility of these compounds beyond biomedical applications, extending their utility to materials science.
properties
IUPAC Name |
4-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-10(6-12(16)18-9)19-11-7-15(8-11)13(17)14(2,3)4/h5-6,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBUCVIUPRBFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)
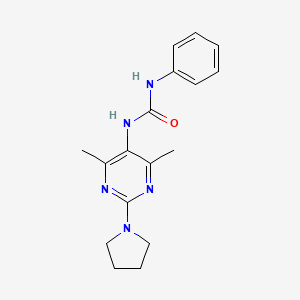
![(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2689523.png)
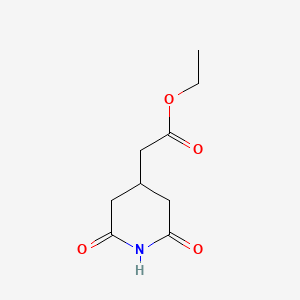
![ethyl 6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)
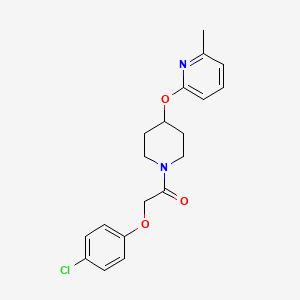
![N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2689530.png)
![5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2689532.png)
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)
![1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2689534.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2689535.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2689538.png)
